molecular formula C7H4Cl2N2S B586269 5,7-Dichlorobenzo[d]thiazol-2-amine CAS No. 158465-13-5

5,7-Dichlorobenzo[d]thiazol-2-amine

Cat. No.: B586269
CAS No.: 158465-13-5
M. Wt: 219.083
InChI Key: SZOSKIQVUBIDGL-UHFFFAOYSA-N
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Description

5,7-Dichlorobenzo[d]thiazol-2-amine (CAS: 158465-13-5) is a halogenated benzothiazole derivative with the molecular formula C₇H₄Cl₂N₂S and a molecular weight of 219.09 g/mol . It is characterized by two chlorine substituents at the 5- and 7-positions of the benzothiazole ring. The compound is commercially available and requires storage under inert, dark conditions at room temperature . Its hazard profile includes warnings for acute toxicity (H302), skin/eye irritation (H315/H319), and respiratory irritation (H335) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,7-Dichlorobenzo[d]thiazol-2-amine typically involves the chlorination of benzothiazole derivatives. One common method includes the reaction of 2-aminobenzothiazole with chlorine gas in the presence of a suitable solvent, such as acetic acid, under controlled temperature conditions. The reaction proceeds as follows:

2-Aminobenzothiazole+Chlorine gasThis compound\text{2-Aminobenzothiazole} + \text{Chlorine gas} \rightarrow \text{this compound} 2-Aminobenzothiazole+Chlorine gas→this compound

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common to optimize the production process .

Chemical Reactions Analysis

Types of Reactions

5,7-Dichlorobenzo[d]thiazol-2-amine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation Reactions: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Reduction of the compound can lead to the formation of amine derivatives using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

    Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dimethylformamide), catalysts (e.g., palladium on carbon).

    Oxidation: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., dichloromethane).

    Reduction: Reducing agents (e.g., lithium aluminum hydride), solvents (e.g., tetrahydrofuran).

Major Products

    Substitution: Derivatives with substituted nucleophiles.

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amine derivatives.

Scientific Research Applications

5,7-Dichlorobenzo[d]thiazol-2-amine has several applications in scientific research:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.

    Materials Science: The compound is used in the synthesis of advanced materials, such as polymers and dyes, due to its unique electronic properties.

    Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular processes.

    Industrial Applications: The compound is utilized in the production of specialty chemicals and intermediates for various industrial processes.

Mechanism of Action

The mechanism of action of 5,7-Dichlorobenzo[d]thiazol-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, in medicinal chemistry, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects. The exact pathways and molecular interactions depend on the specific application and target .

Comparison with Similar Compounds

Structural Analogues with Chlorine Substituents

6,7-Dichlorobenzo[d]thiazol-2-amine (CAS: 25150-27-0)

  • Molecular Formula : C₇H₄Cl₂N₂S (identical to 5,7-dichloro isomer).
  • Key Differences : Chlorines at positions 6 and 7 alter electronic and steric properties.
  • Applications : Used in versatile synthetic routes, though its reactivity in cycloaddition reactions is less studied compared to the 5,7-isomer .

5,6-Dichlorobenzo[d]thiazol-2-amine (CAS: N/A, mixture with 6,7-dichloro isomer)

  • Similarity Score : 0.95 (compared to 5,7-dichloro) .
  • Properties : The mixture (1:1 with 6,7-dichloro isomer) is a synthetic intermediate but lacks detailed characterization in the literature .

Fluorinated Analogues

5,7-Difluorobenzo[d]thiazol-2-amine (CAS: 788124-34-5)

  • Molecular Formula : C₇H₄F₂N₂S.
  • Key Differences : Fluorine substituents reduce molecular weight (202.19 g/mol) and alter lipophilicity compared to chlorine.
  • Synthesis : Prepared via nucleophilic substitution or direct fluorination; yields are comparable to chlorinated derivatives (~60–70%) .

4-Fluorobenzo[d]thiazol-2-amine (CAS: 20358-06-9)

  • Similarity Score : 0.84 .
  • Applications : Used in pharmaceutical intermediates; the fluorine at position 4 enhances metabolic stability in biological systems .

Heterocyclic and Functionalized Derivatives

Benzothiazole-Pyrimidine Hybrids (e.g., APY1–APY14)

  • Example: 5-(2-Amino-6-phenylpyrimidin-4-yl)benzo[d]thiazol-2-amine (APY1) Molecular Formula: C₁₇H₁₃N₅S. Properties: Melting point (297–299°C) and high yields (61–74%) suggest enhanced thermal stability due to the pyrimidine ring . Biological Activity: These hybrids exhibit antidiabetic and antimicrobial activity, highlighting the role of chlorine in improving target binding .

N,N-Dimethyl Derivatives (e.g., 4-Chloro-N,N-dimethylbenzo[d]thiazol-2-amine)

  • Properties : Methylation of the amine group reduces polarity, lowering melting points (e.g., 95–96°C for 4-chloro derivative) compared to unmodified benzothiazol-2-amine .

Nitro-Substituted Thiazol-2-amine Derivatives

  • Examples : 4-(4-Nitrophenyl)thiazol-2-amine, 4-(3-Nitrophenyl)thiazol-2-amine.
  • Properties : Nitro groups increase melting points (e.g., 286°C for 4-(4-nitrophenyl) derivative) due to strong intermolecular interactions .
  • Comparison : Chlorine in 5,7-dichloro derivatives provides similar electron-withdrawing effects but with better stability under reducing conditions .

Table 1: Key Properties of Selected Analogues

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%) Notable Applications
5,7-Dichlorobenzo[d]thiazol-2-amine 158465-13-5 C₇H₄Cl₂N₂S 219.09 N/A N/A Synthetic intermediate
6,7-Dichlorobenzo[d]thiazol-2-amine 25150-27-0 C₇H₄Cl₂N₂S 219.09 N/A N/A Versatile synthesis
5,7-Difluorobenzo[d]thiazol-2-amine 788124-34-5 C₇H₄F₂N₂S 202.19 N/A 60–70 Pharmaceutical intermediate
APY1 (Benzothiazole-pyrimidine hybrid) N/A C₁₇H₁₃N₅S 319.39 297–299 61 Antidiabetic agents
4-(4-Nitrophenyl)thiazol-2-amine N/A C₉H₇N₃O₂S 221.24 286 92 Material science

Biological Activity

5,7-Dichlorobenzo[d]thiazol-2-amine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides an in-depth examination of the compound's biological activity, mechanisms of action, pharmacokinetics, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical formula: C7H4Cl2N2S\text{C}_7\text{H}_4\text{Cl}_2\text{N}_2\text{S}. The presence of chlorine atoms at positions 5 and 7 of the benzothiazole ring significantly influences its reactivity and biological properties.

Target Enzymes and Receptors

The compound primarily targets specific enzymes and receptors involved in cellular signaling pathways. Notably, it interacts with kinases that play crucial roles in signal transduction. By binding to these targets, the compound can inhibit their activity, leading to downstream effects on cellular processes such as growth and apoptosis.

Biochemical Pathways Affected

This compound modulates key biochemical pathways, including:

  • MAPK/ERK pathway : This pathway is essential for cell proliferation and survival. Inhibition can lead to reduced cell growth and increased apoptosis.
  • Inflammatory pathways : The compound has been shown to inhibit enzymes involved in inflammation, demonstrating potential anti-inflammatory properties .

Pharmacokinetics

The pharmacokinetic profile of this compound includes absorption via passive diffusion, distribution across various tissues (especially those with high metabolic activity), metabolism primarily through cytochrome P450 enzymes in the liver, and excretion via the kidneys. These factors influence its bioavailability and therapeutic efficacy.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor activity against various cancer cell lines. For instance:

  • In vitro studies have demonstrated that compounds derived from the thiazole scaffold can inhibit cell growth in colon, melanoma, renal, and breast cancer cell lines.
  • The compound has shown promising results with an IC50 value indicating effective growth inhibition against leukemia cell lines .

Antibacterial Properties

Emerging data suggest that this compound also possesses antibacterial activity. In particular:

  • It has demonstrated effectiveness against both Gram-positive and Gram-negative bacteria, with some derivatives exhibiting potent antibacterial effects at low concentrations.
  • Notably, certain structural modifications enhance its antibacterial potency .

Case Studies and Research Findings

Several studies highlight the biological activity of this compound:

  • Antitumor Studies :
    • A study evaluated the effect of various thiazole derivatives on cancer cell lines, revealing that modifications to the benzothiazole structure significantly impacted their antitumor efficacy.
    • Compounds with meta-substituted halogens exhibited enhanced activity compared to their para-substituted counterparts .
  • Inflammation Models :
    • In animal models of inflammation, administration of this compound resulted in decreased levels of pro-inflammatory cytokines, supporting its potential use as an anti-inflammatory agent.
  • Pharmacological Evaluations :
    • Various derivatives were synthesized and tested for their cytotoxicity against glioblastoma and melanoma cells. Some compounds demonstrated selective toxicity towards cancer cells while sparing normal cells .

Summary Table of Biological Activities

Activity TypeObserved EffectsReference
AntitumorInhibition of cell growth in multiple cancer lines
AntibacterialEffective against Gram-positive/negative bacteria
Anti-inflammatoryReduced pro-inflammatory cytokines

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5,7-Dichlorobenzo[d]thiazol-2-amine, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically begins with benzo[d]thiazol-2-amine derivatives, where electrophilic chlorination at the 5- and 7-positions is achieved using chlorinating agents (e.g., Cl₂, SO₂Cl₂) in polar aprotic solvents like dichloromethane or acetic acid. Optimization involves controlling reaction temperature (0–25°C) and stoichiometry to avoid over-chlorination. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures purity . Key Data:

StepReagents/ConditionsYield*Purity (HPLC)
ChlorinationCl₂ in CH₂Cl₂, 0°C~65%≥95%
PurificationColumn chromatography-≥98%
*Yields vary based on substituent reactivity.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • HRMS (ESI-TOF): Confirms molecular ion ([M+H]⁺) with ≤1 ppm error (e.g., C₇H₅Cl₂N₂S: calc. 235.9501, found 235.9498) .
  • IR Spectroscopy: Identifies amine (-NH₂, ~1620 cm⁻¹) and C-Cl stretches (~740 cm⁻¹) .
  • Melting Point: Sharp range (e.g., 157–159°C) indicates purity; deviations suggest impurities .
  • ¹H/¹³C NMR: Assigns aromatic protons (δ 7.2–7.8 ppm) and quaternary carbons (δ 125–140 ppm) .

Q. What are the common solvent systems and catalysts used in the functionalization of this compound derivatives?

Methodological Answer:

  • Nucleophilic Substitution: DMF or DMSO with K₂CO₃ as base (e.g., allylation at N-position) .
  • Cross-Coupling Reactions: Pd(PPh₃)₄ in THF for Suzuki-Miyaura couplings .
  • Reductive Amination: NaBH₄ in methanol for secondary amine synthesis .

Advanced Research Questions

Q. How can regioselectivity challenges be addressed during the introduction of substituents to the benzothiazole core of this compound?

Methodological Answer: Regioselectivity is influenced by:

  • Electrophilic Directors: Chlorine substituents at 5/7 positions deactivate the ring, directing new substituents to C-4 or C-6 via steric/electronic effects.
  • Catalysts: Lewis acids (e.g., AlCl₃) enhance electrophilic substitution at meta positions .
  • Solvent Polarity: Polar solvents (e.g., acetic acid) stabilize transition states for para-substitution .

Q. What computational methods are suitable for predicting the reactivity and interaction sites of this compound in biological systems?

Methodological Answer:

  • DFT Calculations: B3LYP/6-31G* level predicts HOMO/LUMO orbitals, identifying nucleophilic (N-2) and electrophilic (C-4) sites .
  • Molecular Docking (AutoDock Vina): Screens binding affinity to targets (e.g., enzymes) using the iodine atom’s van der Waals radius for halogen bonding .

Q. How should researchers approach contradictory data in reported melting points or spectral data for this compound derivatives?

Methodological Answer:

  • Reproduce Conditions: Ensure identical solvents, heating rates, and purification methods (e.g., column vs. recrystallization) .
  • Validate Purity: Use HPLC (>98% purity threshold) and compare IR spectra for functional group consistency .
  • Cross-Validate Spectra: Match HRMS and NMR data with computational predictions (e.g., ChemDraw simulations) .

Properties

IUPAC Name

5,7-dichloro-1,3-benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Cl2N2S/c8-3-1-4(9)6-5(2-3)11-7(10)12-6/h1-2H,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZOSKIQVUBIDGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1N=C(S2)N)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60655434
Record name 5,7-Dichloro-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60655434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158465-13-5
Record name 5,7-Dichloro-1,3-benzothiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60655434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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